molecular formula C14H20N2O2S B7504590 2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole

2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B7504590
M. Wt: 280.39 g/mol
InChI Key: DGKGNEDJNWYORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole (DMT) is a naturally occurring psychedelic compound found in several plants and animals. It has been used for centuries in traditional South American shamanic practices, and more recently, it has gained popularity in the Western world for its hallucinogenic effects. DMT has also been studied for its potential therapeutic applications and its mechanism of action.

Mechanism of Action

2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole is believed to work by binding to serotonin receptors in the brain. Specifically, it binds to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. When this compound binds to this receptor, it produces a hallucinogenic effect by altering the activity of certain brain regions.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration rate. This compound has also been shown to increase levels of the neurotransmitter dopamine in the brain, which is involved in the regulation of mood and motivation.

Advantages and Limitations for Lab Experiments

2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-documented. However, there are also several limitations to its use. This compound is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, its effects are highly variable and can be difficult to measure accurately.

Future Directions

There are several potential future directions for research on 2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, addiction, and cancer. Another area of interest is its mechanism of action, and how it produces its hallucinogenic effects. Additionally, there is interest in exploring the potential use of this compound in combination with other substances, such as psychotherapy or other drugs, to enhance its therapeutic effects.

Synthesis Methods

2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole can be synthesized from tryptamine, an amino acid that is found in many plants and animals. The synthesis process involves several steps, including the conversion of tryptamine to indole-3-acetaldehyde, which is then converted to 2,3-dihydro-1H-indole-5,6-dione. The final step involves the reaction of 2,3-dihydro-1H-indole-5,6-dione with methylsulfonyl chloride to produce this compound.

Scientific Research Applications

2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole has been the subject of several scientific studies, including its potential therapeutic applications. Some studies have suggested that this compound may have antidepressant and anxiolytic effects, and may also help in the treatment of addiction. This compound has also been studied for its potential use in treating certain types of cancer.

Properties

IUPAC Name

2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-10-4-5-13-11(8-10)12-9-15(2)7-6-14(12)16(13)19(3,17)18/h4-5,8,12,14H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKGNEDJNWYORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.